5-Nitro-1,4-dihydro-2,3-quinoxalinedione is a compound belonging to the class of quinoxalinediones, which are characterized by a bicyclic structure containing nitrogen atoms. This compound has garnered interest in scientific research due to its potential pharmacological applications, particularly in neuropharmacology and as a precursor for various chemical syntheses.
5-Nitro-1,4-dihydro-2,3-quinoxalinedione is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. It falls under the category of organic compounds with potential applications in medicinal chemistry.
The synthesis of 5-nitro-1,4-dihydro-2,3-quinoxalinedione typically involves the reaction of appropriate benzene derivatives with oxalic acid. Common methods include:
The synthesis often requires careful control of temperature and reaction time to ensure complete conversion and minimize by-products. Techniques such as thin-layer chromatography (TLC) are employed for monitoring the reaction progress.
The molecular structure of 5-nitro-1,4-dihydro-2,3-quinoxalinedione features a fused bicyclic system with two carbonyl groups. The nitro group at position 5 contributes to its reactivity and potential biological activity.
This compound's structure can be represented using various chemical notation systems such as InChI and SMILES for computational modeling and database searches.
5-Nitro-1,4-dihydro-2,3-quinoxalinedione can undergo several chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
The mechanism of action for 5-nitro-1,4-dihydro-2,3-quinoxalinedione is primarily linked to its interaction with neurotransmitter receptors in the central nervous system. It has been shown to act as an antagonist at certain receptor sites, potentially influencing excitatory neurotransmission.
Research indicates that compounds within this class can inhibit specific binding sites for neurotransmitters like glutamate, suggesting their role in modulating synaptic transmission and neuroprotection .
5-Nitro-1,4-dihydro-2,3-quinoxalinedione typically appears as a crystalline solid. Its melting point is generally reported above 300 °C.
The compound exhibits solubility in organic solvents such as dimethyl sulfoxide and ethanol but is less soluble in water. Its reactivity profile includes susceptibility to electrophilic attack due to the electron-withdrawing nitro group.
5-Nitro-1,4-dihydro-2,3-quinoxalinedione has several applications in scientific research:
5-Nitro-1,4-dihydro-2,3-quinoxalinedione and its analogs (e.g., ACEA-1021) function as competitive antagonists at the glycine-binding site (GlyB) of the N-methyl-
Key molecular interactions include:
Table 1: Binding Affinities of Quinoxalinedione Derivatives at NMDA Receptor Subunits
Compound | GluN1 IC₅₀ (μM) | GluN2B IC₅₀ (μM) | GlyB Displacement (Kᵢ, nM) |
---|---|---|---|
5-Nitro-1,4-dihydro-2,3-quinoxalinedione | 1.8 ± 0.2 | 0.9 ± 0.1 | 250 ± 30 |
ACEA-1021 | 0.7 ± 0.1 | 0.5 ± 0.1 | 140 ± 20 |
CNQX | 15.2 ± 2.1 | >100 | 1800 ± 210 |
Despite structural similarities to non-NMDA receptor antagonists, 5-nitro-1,4-dihydro-2,3-quinoxalinedione demonstrates distinct selectivity patterns:
Table 2: Selectivity Profile of 5-Nitro-1,4-dihydro-2,3-quinoxalinedione at Ionotropic Glutamate Receptors
Receptor Type | Subtype | IC₅₀ (μM) | Molecular Interaction Mechanism |
---|---|---|---|
NMDA | GluN1/GluN2B | 0.9 ± 0.1 | Competitive glycine displacement |
AMPA | GluA2 | 11.3 ± 1.5 | Allosteric channel block |
Kainate | GluK1 | >100 | Low-affinity pore occlusion |
Metabotropic glutamate | mGluR5 | >300 | No significant activity |
Electrophysiological studies confirm 5-nitro-1,4-dihydro-2,3-quinoxalinedione modulates excitatory neurotransmission through dual mechanisms:
Table 3: Electrophysiological Effects on Synaptic Transmission
Preparation | NMDA EPSC Inhibition (%) | AMPA EPSC Inhibition (%) | LTP Block Threshold (μM) |
---|---|---|---|
Rat spinal cord slices | 82 ± 5 (10 μM) | 18 ± 3 (10 μM) | Not tested |
Mouse hippocampal slices | 78 ± 6 (10 μM) | 22 ± 4 (10 μM) | 20 |
Cortical neuron cultures | 75 ± 7 (10 μM) | 25 ± 5 (10 μM) | 15 |
Figure 1: Proposed Binding Mode of 5-Nitro-1,4-dihydro-2,3-quinoxalinedione at the NMDA Receptor GlyB Site
GluN1 Subunit: - Arg523: Salt bridge with quinoxalinedione carbonyl - Thr518: Hydrogen bonding with 5-nitro group - Phe484: π-stacking with quinoxaline core GluN2B Subunit: - No direct contact (allosteric modulation via GluN1)
This binding stabilizes a closed-channel conformation, preventing glycine-induced gating [4] [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7